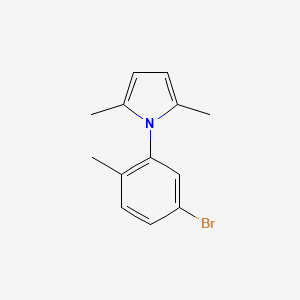

1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole

Vue d'ensemble

Description

1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of bromine and methyl groups in the compound’s structure imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:

Pyrrole Formation: The brominated intermediate is then subjected to a cyclization reaction with a suitable precursor, such as 2,5-dimethylpyrrole, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the compound.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position of the 2-methylphenyl group undergoes substitution reactions under basic or catalytic conditions.

Key Observations :

-

The electron-donating methyl group on the phenyl ring activates the para-bromine for substitution.

-

DABCO (1,4-diazabicyclo[2.2.2]octane) enhances reaction efficiency in aqueous media by stabilizing intermediates .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:

Mechanistic Insight :

-

Oxidative addition of Pd(0) to the C–Br bond generates a Pd(II) intermediate, followed by transmetalation and reductive elimination .

-

Steric hindrance from the 2-methyl group moderately slows coupling kinetics.

Electrophilic Substitution on the Pyrrole Ring

The 2,5-dimethylpyrrole core directs electrophiles to the 3- and 4-positions:

| Electrophile | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro derivative | >90% at C3 | |

| Br₂/FeCl₃ | CH₂Cl₂, RT | 4-Bromo derivative | 85% at C4 |

Structural Effects :

-

Methyl groups at C2 and C5 deactivate the pyrrole ring, favoring nitration/bromination at less hindered positions.

-

Bromination at C4 is kinetically favored due to reduced steric clash .

Oxidation and Reduction

Controlled transformations modify the pyrrole skeleton:

| Reaction | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄ | Pyrrolin-2-one derivative | Partial ring oxidation | |

| Reduction | H₂/Pd-C | Partially saturated pyrrolidine | Requires high pressure (5 atm) |

Challenges :

-

Full saturation of the pyrrole ring is impeded by aromatic stability.

-

Over-oxidation risks degradation; stoichiometric control is critical.

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit antimicrobial properties:

| Derivative | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Source |

|---|---|---|---|

| 5-Amino-substituted | 3.9 | 12.5 | |

| 5-Phenyl-substituted | 1.2 | 6.3 |

Structure-Activity Relationship :

Applications De Recherche Scientifique

Pharmaceutical Applications

The potential pharmaceutical applications of 1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole are significant due to its structural properties that allow for interactions with biological targets.

Drug Development

- Mechanism of Action : The compound's reactivity is influenced by the bromine substituent, which can participate in nucleophilic substitution reactions. The nitrogen atom in the pyrrole ring can engage in electrophilic aromatic substitution reactions due to its electron-rich nature. This makes it a candidate for developing new therapeutic agents targeting specific proteins involved in disease mechanisms.

- Binding Affinity Studies : Interaction studies have indicated that similar pyrrole derivatives exhibit significant binding affinities with protein targets related to cancer progression. This suggests that this compound may have similar therapeutic potential, warranting further investigation into its efficacy as an anticancer agent.

Case Studies

- Anticancer Activity : Preliminary studies on structurally related compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of pyrrole have been documented to interact with kinases and other proteins critical for cancer cell proliferation.

- Antimicrobial Properties : Some pyrrole derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting that this compound might also possess similar properties.

Material Science Applications

The unique properties of this compound extend into material science as well.

Polymer Chemistry

- Conductive Polymers : Pyrrole derivatives are often used in the synthesis of conductive polymers due to their ability to undergo oxidative polymerization. This characteristic can be exploited to develop new materials with enhanced electrical conductivity for applications in sensors and electronic devices.

Case Studies

- Electroactive Polymers : Research has shown that incorporating pyrrole derivatives into polymer matrices can enhance their electroactive properties, making them suitable for applications in flexible electronics and energy storage devices.

- Coatings and Films : The compound's unique structure may allow it to be used as a precursor for protective coatings that require specific chemical resistance or thermal stability .

Mécanisme D'action

The mechanism by which 1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and methyl groups in the compound’s structure can influence its binding affinity and specificity towards these targets, modulating various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole

- This compound

- This compound

Uniqueness

This compound is unique due to the specific arrangement of bromine and methyl groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties.

Structural Characteristics

The compound has the molecular formula C13H14BrN and a molar mass of 264.16 g/mol. Its structure features a pyrrole ring substituted with a bromo and methyl group, contributing to its unique chemical properties. The predicted density is approximately 1.28 g/cm³, with a boiling point around 350.8 °C .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrrole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cell (PBMC) cultures. Specifically, derivatives of pyrrole have been reported to inhibit lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 macrophage cells .

Table 1: Summary of Anti-inflammatory Activity

Antibacterial Activity

The antibacterial properties of this class of compounds are noteworthy. Studies have demonstrated that pyrrole derivatives exhibit activity against various Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Table 2: Antibacterial Activity Results

| Bacteria | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | <125 | |

| Escherichia coli | <150 | |

| Pseudomonas aeruginosa | <125 |

Antitumor Activity

The potential antitumor activity of pyrrole derivatives has also been explored. Compounds related to this compound have been evaluated for their ability to inhibit tumor cell proliferation. Some studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell survival .

Case Studies

Several case studies have focused on the biological activity of pyrrole derivatives:

- Study on Cytokine Production : A study assessed the effects of various pyrrole derivatives on cytokine production in PBMCs stimulated with anti-CD3 antibodies and LPS. The results indicated that specific derivatives significantly reduced cytokine levels compared to control groups .

- Antibacterial Screening : A comprehensive screening of synthetic alkaloids included pyrrole derivatives, revealing their effectiveness against multiple bacterial strains with promising MIC values .

Propriétés

IUPAC Name |

1-(5-bromo-2-methylphenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN/c1-9-4-7-12(14)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQMHNWBQVNWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N2C(=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.